molecular formula C18H13F4N3O2 B299412 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Numéro de catalogue B299412
Poids moléculaire: 379.3 g/mol
Clé InChI: RRFKUPRMARLRQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699, is a chemical compound that has been extensively studied in the field of cancer research. This compound belongs to a class of molecules known as PARP inhibitors, which have shown great promise in the treatment of cancer. In

Mécanisme D'action

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide works by inhibiting the activity of PARP, which is an essential enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be particularly effective in cancer cells that have defects in the BRCA1 and BRCA2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a significant impact on cancer cells, leading to their death. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has some limitations for lab experiments, including its high cost and limited availability.

Orientations Futures

There are several future directions for the study of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and PARP inhibitors in cancer treatment. One area of research is the development of combination therapies that include PARP inhibitors and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Finally, there is a need for the development of new PARP inhibitors with improved efficacy and reduced toxicity.

Méthodes De Synthèse

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitrobenzoic acid with trifluoromethyl aniline to form 4-fluoro-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-oxoquinazoline to form the final product, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Applications De Recherche Scientifique

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in the field of cancer research, particularly in the treatment of breast, ovarian, and prostate cancers. PARP inhibitors like N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide work by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death.

Propriétés

Nom du produit

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Formule moléculaire

C18H13F4N3O2

Poids moléculaire

379.3 g/mol

Nom IUPAC

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H13F4N3O2/c19-14-6-5-11(9-13(14)18(20,21)22)24-16(26)7-8-25-10-23-15-4-2-1-3-12(15)17(25)27/h1-6,9-10H,7-8H2,(H,24,26)

Clé InChI

RRFKUPRMARLRQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

SMILES canonique

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.